molecular formula C9H7BrN2O2 B13335049 7-Bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

7-Bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13335049
M. Wt: 255.07 g/mol
InChI Key: XTKVMSUUSDSJTD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazole with a brominated pyridine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydride in a polar aprotic solvent.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms such as carboxylic acids or ketones.

    Reduction Products: Reduced forms such as alcohols or amines.

    Coupling Products: Complex structures formed through C-C or C-N bond formation.

Scientific Research Applications

7-Bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: Utilized in the development of fluorescent probes and sensors for detecting specific ions or molecules.

    Industrial Applications: Acts as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is largely dependent on its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid stands out due to its unique bromine substitution, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the development of novel pharmaceuticals and research tools .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

7-bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)6-3-2-4-7(10)12(6)11-5/h2-4H,1H3,(H,13,14)

InChI Key

XTKVMSUUSDSJTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C(=O)O)C=CC=C2Br

Origin of Product

United States

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